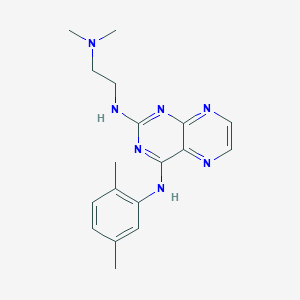
N2-(2-(dimethylamino)ethyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N2-(2-(dimethylamino)ethyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine" is a pteridine derivative, which is a class of heterocyclic compounds that have a wide range of biological activities and applications. Pteridines are known for their presence in several biologically significant molecules, such as folic acid and biopterin. The specific structure of this compound suggests it may have unique properties and potential uses in various chemical reactions and as a framework for further chemical modifications.
Synthesis Analysis
The synthesis of pteridine derivatives, such as the one , often involves the formation of the pteridine ring followed by subsequent functionalization. In the case of 2-dimethylamino-4-oxo-3.4-dihydropteridines, the synthesis is described in paper , where various alkylations of 4-aminopyrimidine derivatives are included. Although the exact synthesis of "N2-(2-(dimethylamino)ethyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine" is not detailed, the methodologies discussed in paper could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pteridine derivatives is characterized by the presence of a pteridine ring, which is a bicyclic structure composed of pyrimidine and pyrazine rings. The compound has additional substituents, including a dimethylamino group and a dimethylphenyl group, which can influence its electronic and steric properties. The tautomeric forms of pteridines are also an important aspect of their structure, as indicated in paper , where the 2-amino-4-oxo-3.4-dihydrostructure is the preferred tautomeric form in solution.
Chemical Reactions Analysis
Pteridine derivatives can participate in a variety of chemical reactions due to their reactive sites. For instance, the amino groups present in the molecule can act as nucleophiles in reactions such as Michael additions. While the specific compound "N2-(2-(dimethylamino)ethyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine" is not discussed in the context of chemical reactions, paper describes the use of a related chiral pteridine derivative in the asymmetric Michael reaction of tert-butyl diphenyliminoacetate and ethyl acrylate. This suggests that the compound may also have catalytic abilities or reactivity in similar asymmetric reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pteridine derivatives are influenced by their molecular structure. The presence of dimethylamino and dimethylphenyl groups is likely to affect the compound's solubility, boiling point, and melting point. The electronic properties, such as UV absorption, are also characteristic of pteridines, as mentioned in paper . These properties are crucial for understanding the behavior of the compound in different environments and can guide its applications in chemical synthesis and pharmaceutical development.
科学的研究の応用
Synthesis and Structural Characterization One avenue of research involves the synthesis and characterization of complexes and ligands derived from or related to N2-(2-(dimethylamino)ethyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine. For example, studies have detailed the synthesis of mononuclear Pd(II) and Pt(II) complexes of didentate ligands with NN′-donor sets, focusing on their structural characterization through X-ray crystallography and NMR spectroscopy (Pons et al., 2010). These works contribute to the broader understanding of the chemical and physical properties of such compounds, which can inform their application in various domains, including catalysis and materials science.
Electrochromic and Optoelectronic Applications Research has also explored the use of derivatives for electrochromic and optoelectronic applications. For instance, a study on high contrast ratio and rapid switching electrochromic polymeric films based on 4-(Dimethylamino)triphenylamine-functionalized aromatic polyamides illustrates the potential of such compounds in developing new materials for smart windows and displays (Hsiao et al., 2008).
Catalysis and Cooperative Interactions Another significant area of application is in catalysis, where heterobimetallic complexes supported by a ferrocene-based bisphosphine−diamine ligand have been synthesized for potential catalytic applications based on cooperative interactions between two reactive metal centers (Karshtedt et al., 2003). Such research is crucial for the development of more efficient catalytic processes in industrial chemistry.
Atmospheric Chemistry Additionally, compounds containing dimethylamino groups have been studied in the context of atmospheric chemistry. For example, the measurement of alkylamine concentrations in a boreal forest atmosphere highlighted the potential role of such compounds in aerosol formation and growth, indicating their significance in environmental science and climate change studies (Kieloaho et al., 2013).
特性
IUPAC Name |
2-N-[2-(dimethylamino)ethyl]-4-N-(2,5-dimethylphenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7/c1-12-5-6-13(2)14(11-12)22-17-15-16(20-8-7-19-15)23-18(24-17)21-9-10-25(3)4/h5-8,11H,9-10H2,1-4H3,(H2,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYKVTBSERSYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(2-(dimethylamino)ethyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3012889.png)
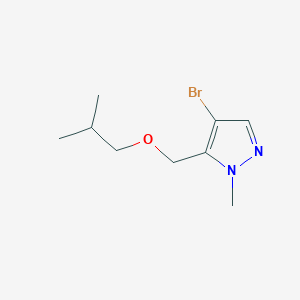
![N-(4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3012893.png)
![4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B3012894.png)
![2-(3-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3012895.png)
![2-(4-ethoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3012897.png)
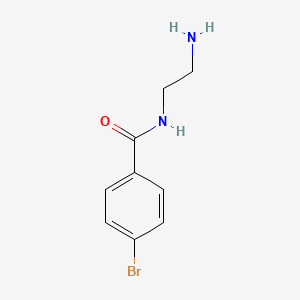
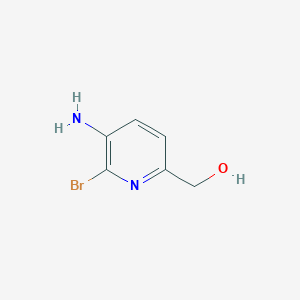
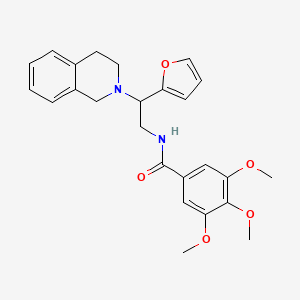
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3012903.png)
![4-Methyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B3012905.png)
![2-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3012906.png)
